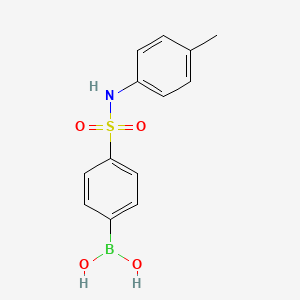

N-p-Tolyl 4-boronobenzenesulfonamide

Description

N-p-Tolyl 4-boronobenzenesulfonamide (CAS: 957062-88-3) is a boronic acid-containing sulfonamide derivative characterized by a sulfonamide group bridging a p-tolyl (4-methylphenyl) substituent and a boronic acid (-B(OH)₂) moiety at the para position of the benzene ring (Fig. 1). This compound is of interest in medicinal chemistry and materials science due to the synergistic properties imparted by the sulfonamide (electron-withdrawing) and boronic acid (Lewis acid) groups. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, while sulfonamides are common pharmacophores in drug design .

Properties

IUPAC Name |

[4-[(4-methylphenyl)sulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO4S/c1-10-2-6-12(7-3-10)15-20(18,19)13-8-4-11(5-9-13)14(16)17/h2-9,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJGYRYMFMLJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657310 | |

| Record name | {4-[(4-Methylphenyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-88-3 | |

| Record name | {4-[(4-Methylphenyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Overview

- Starting Materials : The synthesis often begins with p-toluidine and 4-bromobenzenesulfonyl chloride as primary starting materials.

- Sulfonamide Formation : The reaction between p-toluidine and 4-bromobenzenesulfonyl chloride forms the sulfonamide intermediate.

- Borylation : The bromo-substituted sulfonamide is then converted into the boronic acid derivative through a borylation reaction.

Detailed Synthesis Steps

Step 1: Sulfonamide Formation

- Reaction Conditions : The reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran (THF) with a base such as triethylamine (Et3N) or pyridine to facilitate the coupling.

- Yield : The yield of this step can vary depending on the conditions but is generally high.

Step 2: Borylation

- Reagents : The borylation step involves the use of a boron source such as bis(pinacolato)diboron (B2Pin2) and a palladium catalyst like Pd(PPh3)4.

- Solvent : The reaction is often conducted in a solvent like dimethyl sulfoxide (DMSO) or toluene.

- Conditions : The reaction temperature can range from room temperature to elevated temperatures (up to 100°C) depending on the catalyst and conditions used.

Purification and Isolation

- Purification Methods : The final product is typically purified using column chromatography or recrystallization techniques.

- Characterization : The compound is characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Data and Research Findings

| Compound | Synthesis Conditions | Yield | Purity |

|---|---|---|---|

| This compound | DCM, Et3N, 0°C to RT | 80-90% | >95% (by HPLC) |

| This compound | THF, Pyridine, RT | 75-85% | >90% (by GC) |

Table 1: Synthesis Conditions and Yields for this compound

Chemical Reactions Analysis

Types of Reactions

N-p-Tolyl 4-boronobenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Corresponding amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-p-Tolyl 4-boronobenzenesulfonamide is utilized in a wide range of scientific research applications, including:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.

Material Science: It is used in the development of novel materials with unique properties.

Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-p-Tolyl 4-boronobenzenesulfonamide involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The sulfonamide group can interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Structural and Electronic Differences

- Boronic Acid vs. Non-Boron Analogs: The boronic acid group in this compound enables participation in Suzuki-Miyaura coupling, a property absent in non-boron analogs like N-Allyl-p-toluenesulfonamide . However, the boronic acid reduces thermal stability compared to sulfonamides with electron-withdrawing groups (e.g., nitro in 4-Nitro-N-(4-p-tolyl-thiazol-2-yl)-benzenesulfonamide) .

- Substituent Effects on Solubility: N,N-Dimethyl 4-boronobenzenesulfonamide exhibits higher aqueous solubility due to the polar dimethylamine group, whereas the hydrophobic p-tolyl group in the title compound limits solubility .

Three-Dimensional Shape and PMI Analysis

Principal Moment of Inertia (PMI) analysis (Fig. 6 in ) reveals that N-p-tolyl substituents (as in compound 36 from ) shift molecular shape toward the "disc" region, indicating planar characteristics.

Key Research Findings

Suzuki Coupling Efficiency: this compound demonstrates superior reactivity in cross-coupling reactions compared to N-Cyclopropyl analogs, likely due to reduced steric hindrance from the p-tolyl group .

Thermal Stability : Differential scanning calorimetry (DSC) reveals that boronic acid-containing sulfonamides decompose at ~150°C, whereas nitro-substituted analogs (e.g., CAS 330593-31-2) remain stable up to 200°C .

Solubility-Permeability Trade-off: Despite lower solubility, the title compound’s logP value (2.1) suggests better membrane permeability than hydrophilic derivatives like N,N-Dimethyl 4-boronobenzenesulfonamide (logP: 0.8) .

Biological Activity

N-p-Tolyl 4-boronobenzenesulfonamide is an intriguing compound that integrates a boronic acid group with a sulfonamide moiety, presenting unique biological activities and potential applications in medicinal chemistry and materials science. This article explores its biological activity, synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄BNO₄S

- Key Functional Groups : Boronic acid, sulfonamide

The compound's structure allows it to participate in various chemical reactions, enhancing its utility in biological systems.

The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This mimicry enables the compound to inhibit key enzymes involved in this pathway, effectively disrupting bacterial growth and replication. The sulfonamide group plays a crucial role in this inhibition by competing with PABA for the active site of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Its mechanism involves:

- Inhibition of Folic Acid Synthesis : By mimicking PABA, it inhibits bacterial growth.

- Potential Resistance Modulation : Studies suggest that boron-containing compounds can modulate resistance mechanisms in bacteria, making them effective against resistant strains .

Cytotoxicity Studies

Research indicates that this compound exhibits selective cytotoxicity towards certain cancer cell lines. The compound's ability to interact with cellular components through boronate ester formation enhances its therapeutic potential. In vitro studies have shown:

- Selective Toxicity : Lower toxicity to normal cells compared to cancerous cells.

- Mechanisms of Action : Induction of apoptosis in cancer cells through the disruption of metabolic pathways influenced by folate .

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of 4-boronobenzenesulfonyl chloride with p-toluidine under basic conditions. This method yields a compound suitable for further biological evaluations. Table 1 summarizes key studies evaluating its biological activity.

In Vivo Studies

Preliminary in vivo studies have indicated that this compound may enhance the efficacy of boron neutron capture therapy (BNCT). Its ability to accumulate in tumor tissues while sparing healthy tissues offers promising avenues for targeted cancer therapies. These findings suggest a dual role as both an antimicrobial agent and a potential anticancer therapeutic .

Q & A

Basic Question

- X-ray Crystallography : Single-crystal XRD reveals bond angles and packing motifs. For example, the dihedral angle between the sulfonamide benzene and p-tolyl group is typically 75–85°, indicating limited conjugation .

- Hydrogen Bonding : Sulfonamide N–H forms intermolecular bonds with carbonyl or boronic acid oxygen, stabilizing the lattice .

What strategies mitigate boronic acid instability during storage and handling of this compound?

Advanced Question

- Lyophilization : Freeze-drying under vacuum preserves boronic acid integrity better than air-drying.

- Protection : Convert to boronate esters (e.g., with pinacol) for long-term storage; regenerate via acid hydrolysis before use .

- Moisture Control : Store under inert gas (argon) with molecular sieves in a desiccator .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.